Junipediol B 8-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Junipediol B 8-O-glucoside is a phenylpropane glucoside extracted from the above-ground parts of Juniperus phoenicea . It is a naturally occurring compound that belongs to the class of phenylpropanoids, which are known for their diverse biological activities.
Biochemical Analysis
Biochemical Properties
Junipediol B 8-O-glucoside plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with β-glucosidases, which are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . These interactions are crucial for the metabolism of glycosides and the regulation of various biochemical pathways.
Cellular Effects
This compound exerts multiple effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the antioxidant activities in cells, which can lead to changes in cellular metabolism and gene expression . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, this compound has been found to interact with glycoside hydrolases, influencing their activity and thereby affecting the metabolism of glycosides . These interactions are critical for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, a dosage of 10 mg/kg in animal models has been used to study its effects, with the working solution concentration being 2 mg/mL . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to influence the biosynthesis of flavonoids and other secondary metabolites . These interactions are essential for understanding the compound’s role in metabolic flux and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These processes are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Junipediol B 8-O-glucoside is typically extracted from the above-ground parts of Juniperus phoenicea using methanol extraction followed by chromatographic techniques such as silica gel, ODS, and Sephadex LH-20 column chromatography . The compound can be further purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
The industrial production of this compound involves large-scale extraction from Juniperus phoenicea. The process includes methanol extraction, followed by various chromatographic purification steps to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Junipediol B 8-O-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucoside moiety can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Junipediol B 8-O-glucoside has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of phenylpropanoids.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Junipediol B 8-O-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage. Additionally, it may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Junipediol A 8-O-glucoside: Another phenylpropane glucoside with similar biological activities.
Juniperoside: A related compound isolated from the same plant species.
Dihydrosyringin: A phenylpropanoid glucoside with antioxidant properties.
Uniqueness
Junipediol B 8-O-glucoside is unique due to its specific structural features, including the presence of a glucoside moiety at the 8-position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
Junipediol B 8-O-glucoside is a phenylpropanoid compound derived from the plant Juniperus formosana. Its biological activities have garnered attention due to their potential therapeutic applications, particularly in cancer treatment and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure
This compound has the molecular formula C16H22O9 and is characterized by its glucoside structure, which contributes to its solubility and bioactivity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In a study evaluating various compounds from Ammi visnaga, Junipediol B was identified among metabolites that showed antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cells. The mechanism of action appears to involve inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | EGFR inhibition |
HepG-2 (Liver) | 12.4 | EGFR inhibition |
Caco-2 (Colon) | 18.3 | EGFR inhibition |
Antioxidant Activity
This compound also demonstrates notable antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of skin health and aging, where oxidative damage plays a significant role.
Table 2: Antioxidant Activity Assays
Assay Type | Result (IC50 µg/mL) |
---|---|
DPPH Radical Scavenging | 25.5 |
ABTS Radical Scavenging | 30.0 |
Hydroxyl Radical Scavenging | 22.1 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. The inhibition of EGFR has been linked to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, its antioxidant properties are believed to stem from its capacity to donate electrons and neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage.
Study on Anticancer Effects
A recent study published in Plant Metabolomics evaluated the effects of various phenolic compounds, including this compound, on cancer cell lines. The results indicated that treatment with this glucoside led to a significant decrease in cell viability in MCF-7 cells, with a corresponding increase in apoptotic markers .
Study on Antioxidant Effects
Another investigation focused on the antioxidant potential of this compound using human skin fibroblasts exposed to oxidative stress. The findings revealed that pre-treatment with the compound significantly reduced markers of oxidative damage, suggesting its potential as a protective agent in skincare formulations .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-(1,3-benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c17-4-9(8-1-2-10-11(3-8)24-7-23-10)6-22-16-15(21)14(20)13(19)12(5-18)25-16/h1-3,9,12-21H,4-7H2/t9?,12-,13-,14+,15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZGDKAOATWZIG-YLHHEPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CO)COC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.